Quercetin 3-O-robinobioside

Vue d'ensemble

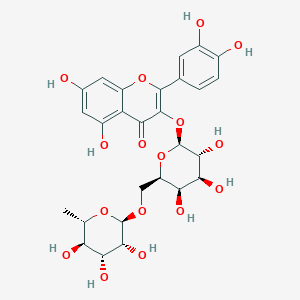

Description

Quercetin 3-O-robinobioside is a flavonol glycoside derived from quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and plants. This compound is known for its antioxidant properties and has been identified in several plant species, including the leaves of Strychnos variabilis . It is characterized by its yellow color and has a molecular formula of C27H30O16 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quercetin 3-O-robinobioside can be synthesized through the glycosylation of quercetin. The process involves the use of glycosyl donors and catalysts under specific reaction conditions. One common method is the use of enzymatic glycosylation, where enzymes like glycosyltransferases facilitate the attachment of the robinobioside moiety to quercetin .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of quercetin from plant sources followed by its glycosylation. The extraction process often employs solvents such as ethanol or methanol, and the glycosylation is carried out using chemical or enzymatic methods. High-performance liquid chromatography (HPLC) is commonly used to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Quercetin 3-O-robinobioside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce this compound.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like halides or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quercetin derivatives with additional hydroxyl or carbonyl groups .

Applications De Recherche Scientifique

Antioxidant Activity

Quercetin 3-O-robinobioside exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. For instance, a study on custard apple leaves demonstrated that this compound isolated from these leaves showed potent DPPH radical scavenging activity, indicating its potential as a natural antioxidant in dietary supplements .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. In vitro studies indicated that this compound can suppress the activation of NF-κB signaling pathways, which are often implicated in chronic inflammatory conditions .

Immunomodulatory Properties

This compound has demonstrated immunomodulatory effects, enhancing immune responses in certain contexts. Research involving the compound's effects on T-lymphocytes suggests that it may promote the differentiation and proliferation of CD4+ T-cells, which are critical for adaptive immunity . This property could be beneficial in developing treatments for autoimmune diseases or enhancing vaccine efficacy.

Antiviral Activity

Recent studies have explored the antiviral potential of quercetin and its derivatives against SARS-CoV-2, the virus responsible for COVID-19. This compound was found to interact with multiple viral proteins and host cell targets, potentially inhibiting viral replication and entry into cells . The compound's ability to modulate inflammatory responses may also contribute to mitigating severe COVID-19 symptoms.

Study on Diabetic Kidney Disease

A multicenter randomized clinical trial involving Abelmoschus manihot, which contains this compound among other flavonoids, showed significant improvements in proteinuria levels among diabetic kidney disease patients compared to conventional treatments. The study highlighted the potential of this compound in managing diabetic complications through its multifaceted therapeutic actions .

Neuroprotective Effects

Research has indicated that quercetin derivatives can enhance neuronal survival under oxidative stress conditions. In a study focusing on PC-12 cells exposed to amyloid beta-induced toxicity, compounds like this compound were shown to improve cell viability significantly, suggesting potential applications in neurodegenerative disease management .

Comparative Data Table

Mécanisme D'action

Quercetin 3-O-robinobioside is similar to other quercetin glycosides such as quercetin 3-O-glucoside and quercetin 3-O-rutinoside. it is unique in its specific glycosylation pattern, which affects its solubility, stability, and biological activity .

Comparaison Avec Des Composés Similaires

- Quercetin 3-O-glucoside

- Quercetin 3-O-rutinoside

- Quercetin 3-O-rhamnoside

Activité Biologique

Quercetin 3-O-robinobioside, a glycosylated flavonoid, has garnered attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

This compound is a flavonoid glycoside with the molecular formula . It consists of a quercetin aglycone linked to a robinobioside moiety. This structural modification is significant as it may influence the compound's bioavailability and biological effects.

Antioxidant Activity

Quercetin and its derivatives, including this compound, exhibit strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. For instance, studies have shown that quercetin can enhance total antioxidant capacity (TAC) in biological systems, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been demonstrated in several studies. For example, it has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), contributing to its therapeutic effects in inflammatory conditions . The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.

Anticancer Properties

This compound has shown promise in cancer research. It has been found to induce apoptosis in various cancer cell lines while sparing normal cells. In one study, quercetin sensitized liver cancer cells to doxorubicin-induced cytotoxicity through a p53-dependent mechanism . Another investigation indicated that quercetin could disrupt mitochondrial integrity and increase reactive oxygen species (ROS) levels in prostate cancer cells, leading to cell death .

Case Studies

- Liver Cancer Study : In a study involving liver cancer cells treated with doxorubicin and this compound, researchers observed enhanced apoptosis in hepatoma cells. The study highlighted that quercetin increased the efficacy of doxorubicin while protecting normal liver cells from its toxic effects .

- Prostate Cancer Research : Quercetin demonstrated a dose-dependent reduction in cell viability in prostate cancer cells without affecting normal epithelial cells. The study suggested that quercetin's anticancer effects were mediated through oxidative stress modulation and disruption of pro-survival pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other flavonoids:

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Anticancer Properties |

|---|---|---|---|

| This compound | High | Yes | Yes |

| Quercetin | High | Yes | Yes |

| Rutin | Moderate | Yes | Moderate |

| Isoquercitrin | Moderate | Yes | Low |

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXIBQEEMLURG-IEBISRBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Quercetin 3-O-robinobioside and where is it found?

A1: this compound is a flavonol glycoside. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, and glycosides are molecules where a sugar is bound to another functional group. this compound has been identified in various plants, including:

- Nerium indicum Mill (Oleander) []

- Boerhaavia diffusa L. (Punarnava) []

- Glycine max (Soybean) []

- Leonurus heterophyllus (Chinese motherwort) []

- Vaccinium corymbosum (Blueberry) []

- Alpinia katsumadai (Katsumada galangal) []

- Ziziphus jujuba Mill. (Jujube) [, ]

- Amelanchier alnifolia Nutt. (Saskatoon berry) []

- Scopolia species []

- Asarum europaeum L. (European wild ginger) []

- Coccinia grandis (L.) Voigt (Ivy Gourd) []

- Citrus sinensis (Sweet orange) and Citrus aurantifolia (Lime) []

- Millettia aboensis (Hook. F.) Baker []

- Taverniera aegyptiaca Bioss []

- Aspalathus linearis (Rooibos) []

- Clausena lansium (Lour.) Skeels (Wampee) []

- Adenocalymma axillarum (K.Schum.) L.G. Lohmann []

- Fagopyrum esculentum (Common Buckwheat) and Fagopyrum tataricum (Tartary Buckwheat) [, , , ]

- Abelmoschus manihot (Aibika) [, , ]

- Carissa edulis (Num-Num) []

- Casearia arborea (Celastraceae) []

- Annona squamosa(Custard apple) []

- Cornus mas L (Cornelian Cherry) []

Q2: What are the potential health benefits of this compound?

A2: While this compound itself hasn't been extensively studied in clinical trials, research suggests that it, along with other flavonoids, might contribute to the potential health benefits of the plants in which it is found. Some studies have investigated the anti-inflammatory and antioxidant properties of extracts containing this compound [, , ]. For example, in vitro studies using an extract from Tartary buckwheat sprouts, which contains this compound, showed a reduction in proinflammatory mediators in lipopolysaccharide-stimulated macrophages [].

Q3: Have there been any studies on the safety and toxicity of this compound?

A3: Specific toxicity studies focusing solely on this compound are limited. It's important to note that the safety and potential effects of isolated compounds can differ from the effects of consuming the whole plant.

Q4: Are there any analytical techniques for identifying and quantifying this compound in plant material?

A4: Yes, researchers utilize various analytical techniques to identify and quantify this compound. These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.